molecular formula C17H18O B14737872 1-(2-Ethylbiphenyl-3-yl)propan-1-one CAS No. 5410-13-9

1-(2-Ethylbiphenyl-3-yl)propan-1-one

Cat. No.: B14737872
CAS No.: 5410-13-9
M. Wt: 238.32 g/mol
InChI Key: VDGRKNQCFIEKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylbiphenyl-3-yl)propan-1-one is a ketone derivative featuring a biphenyl core substituted with an ethyl group at the 2-position and a propan-1-one moiety at the 3-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research. Its synthesis likely involves cross-coupling reactions or Friedel-Crafts acylation, similar to related compounds .

Properties

CAS No.

5410-13-9

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-(2-ethyl-3-phenylphenyl)propan-1-one

InChI

InChI=1S/C17H18O/c1-3-14-15(13-9-6-5-7-10-13)11-8-12-16(14)17(18)4-2/h5-12H,3-4H2,1-2H3

InChI Key

VDGRKNQCFIEKRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(=O)CC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Ethylbiphenyl-3-yl)propan-1-one typically involves the reaction of 2-ethylbiphenyl with propanone under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Ethylbiphenyl-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Ethylbiphenyl-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylbiphenyl-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The propanone moiety may also play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Key Substituents Biological/Functional Relevance Reference
This compound 2-Ethylbiphenyl Enhanced lipophilicity, steric bulk N/A
3-(1-Butylindol-3-yl)-1-(p-tolyl)propan-1-one p-Tolyl, butylindole Internal standard in GC/TOFMS analysis
1-(4-Hydroxyphenyl)propan-1-one derivatives 4-Hydroxyphenyl Hydrogen bonding, metabolic susceptibility
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-Hydroxyphenyl, pyridinyl Genotoxicity concerns (WHO evaluation)
N-Methylethylone (1-(benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one) Benzodioxol, ethyl(methyl)amino Psychoactive properties

Key Observations :

  • Lipophilicity : The 2-ethylbiphenyl group in the target compound likely increases lipophilicity compared to hydroxylated analogs (e.g., 4-hydroxyphenyl derivatives), impacting membrane permeability and pharmacokinetics .
  • Electronic Effects : Pyridinyl and hydroxyl groups in analogs introduce polar interactions or hydrogen bonding, absent in the ethylbiphenyl variant, altering reactivity and solubility .

Key Observations :

  • The target compound’s synthesis may share similarities with silylation or coupling reactions used for biphenyl derivatives .
  • Compared to dihydroisoquinoline-containing analogs, the absence of heterocyclic moieties simplifies synthesis but limits diversity in pharmacological targeting .

Key Observations :

  • Hydroxylated and pyridinyl analogs exhibit higher toxicity risks due to reactive oxygen species (ROS) generation or DNA interaction .
  • The ethylbiphenyl group may reduce metabolic activation pathways linked to genotoxicity, though empirical data is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.